3-methyl-4-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
3-methyl-4-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiazole ring, a thiophene ring, and a phthalazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thioamides under basic conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Formation of the Phthalazine Moiety: The phthalazine moiety can be synthesized through the cyclization of hydrazine derivatives with phthalic anhydride.
Final Coupling: The final step involves the coupling of the thiazole, thiophene, and phthalazine intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide can undergo various types of chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
3-methyl-4-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anti-inflammatory, or anticancer agent.
Material Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Industrial Chemistry: It can serve as a precursor for the synthesis of various functionalized heterocycles used in dyes, pigments, and catalysts.
Mechanism of Action
The mechanism of action of 3-methyl-4-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases, proteases, or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Thiophene Derivatives: Compounds like tioconazole and sertaconazole nitrate contain the thiophene ring and are used as antifungal agents.
Phthalazine Derivatives: Compounds like phthalazinone derivatives are known for their anti-inflammatory and anticancer properties.
Uniqueness
3-methyl-4-oxo-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide is unique due to its combination of three distinct heterocyclic moieties, which confer a broad spectrum of chemical reactivity and potential biological activities. This structural complexity makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H12N4O2S2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-methyl-4-oxo-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)phthalazine-1-carboxamide |
InChI |
InChI=1S/C17H12N4O2S2/c1-21-16(23)11-6-3-2-5-10(11)14(20-21)15(22)19-17-18-12(9-25-17)13-7-4-8-24-13/h2-9H,1H3,(H,18,19,22) |
InChI Key |
HGZLKMSGYFEVAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC(=CS3)C4=CC=CS4 |
Origin of Product |
United States |
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